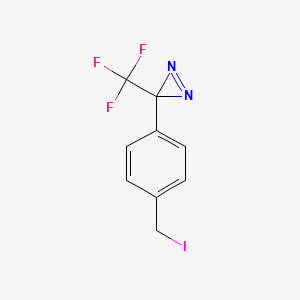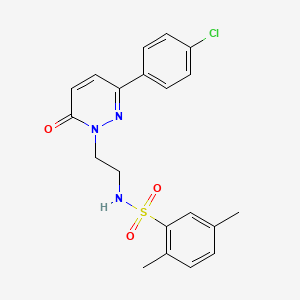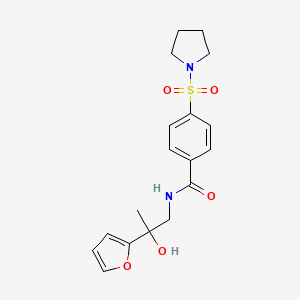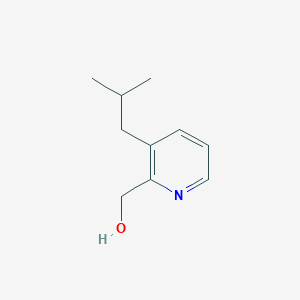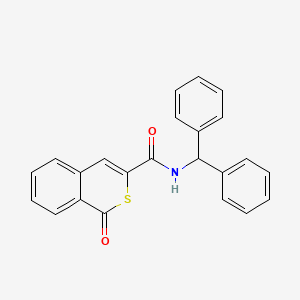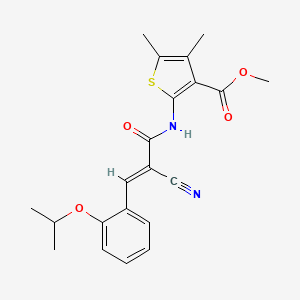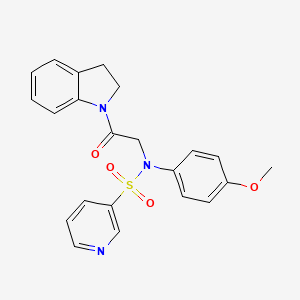
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
科学的研究の応用
Antitumor Applications
Research has shown that sulfonamide-focused libraries, including compounds structurally related to N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, have been evaluated for antitumor properties. These studies involve cell-based screens and gene expression analysis to identify potent cell cycle inhibitors. Two compounds from these collections have progressed to clinical trials due to their ability to disrupt tubulin polymerization and affect cell cycle phases in cancer cell lines, highlighting the therapeutic potential of such sulfonamides in oncology (Owa et al., 2002).
Binding Interactions with Tubulin
Further investigations have demonstrated that sulfonamide drugs, including those structurally similar to the compound of interest, bind to the colchicine site of tubulin. This interaction is characterized by a reversible binding mechanism that induces conformational changes in tubulin without affecting its GTPase activity. The findings suggest that minor alterations in the molecule can significantly influence the drug-tubulin binding thermodynamics, emphasizing the importance of specific structural features for their antimitotic properties (Banerjee et al., 2005).
Synthesis of Derivatives
Research into the synthesis of derivatives highlights the versatility of indole-based compounds. Novel derivatives have been synthesized, exploring the reactivity and potential biological activity of these molecules. This includes studies on the synthesis of compounds by reacting arylsulfon(amoyl)amides with indoles, suggesting a methodological approach to develop biologically active compounds (Avdeenko et al., 2020).
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-6-4-13-23-15-20)16-22(26)24-14-12-17-5-2-3-7-21(17)24/h2-11,13,15H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVXFOXLXEOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

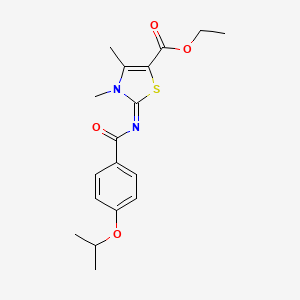
![N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994454.png)

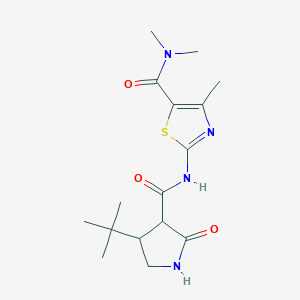
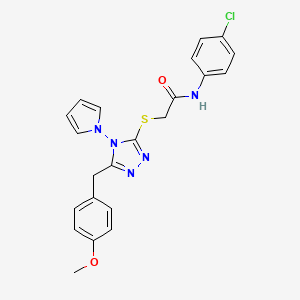
![3-(2,6-Dichlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2994462.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2994463.png)
